Pefabloc

Protein Purification Biochemistry Enzyme Inhibition

Pefabloc (AEBSF) irreversibly inhibits serine proteases by sulfonylating the active-site serine. Unlike PMSF (aqueous half-life <35 min) or neurotoxic DFP, Pefabloc offers extended aqueous stability (hours), >100-fold lower acute toxicity (LD50 2.8 g/kg), and no serum albumin binding—yielding 3-fold higher thrombin inhibition in plasma. Essential for PFGE (complete proteinase K inactivation at 1-5 mM), recombinant protein protection during CHO cell fermentation, and clinical proteomics. Aqueous solubility ≥100 mg/mL permits direct addition to bioreactors without organic solvents.

Molecular Formula C31H33N5O4S2
Molecular Weight 603.76
CAS No. 2131171-67-8
Cat. No. B609890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePefabloc
CAS2131171-67-8
SynonymsPefabloc;  Pefabloc PL
Molecular FormulaC31H33N5O4S2
Molecular Weight603.76
Structural Identifiers
SMILESO=C(N1CCCC(C(NCC2=CC=CS2)=O)C1)[C@H](CC3=CC(C(N)=N)=CC=C3)NS(C4=CC5=CC=CC=C5C=C4)(=O)=O
InChIInChI=1S/C31H33N5O4S2/c32-29(33)24-9-3-6-21(16-24)17-28(35-42(39,40)27-13-12-22-7-1-2-8-23(22)18-27)31(38)36-14-4-10-25(20-36)30(37)34-19-26-11-5-15-41-26/h1-3,5-9,11-13,15-16,18,25,28,35H,4,10,14,17,19-20H2,(H3,32,33)(H,34,37)/t25?,28-/m0/s1
InChIKeyPIFQUSTVOQWPJQ-NMXAJACMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pefabloc (CAS 2131171-67-8) Irreversible Serine Protease Inhibitor for Bioprocessing & Protein Purification


Pefabloc (also known as AEBSF; 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride) is an irreversible, broad-spectrum serine protease inhibitor of the sulfonyl fluoride class [1]. It acts by sulfonylating the active-site serine residue of target enzymes, forming a stable sulfonyl-enzyme complex [2]. Pefabloc is widely used in protein purification, cell lysis, and biopharmaceutical downstream processing to prevent unwanted proteolytic degradation . Its key differentiating properties relative to legacy inhibitors include markedly improved aqueous solubility, lower mammalian toxicity, and superior stability under physiological conditions [3].

Pefabloc vs. PMSF and DFP: Why Direct Substitution Without Protocol Adjustment Compromises Results


While Pefabloc shares a similar inhibitory spectrum and mechanism with legacy sulfonyl fluoride inhibitors like PMSF (phenylmethylsulfonyl fluoride) and DFP (diisopropyl fluorophosphate), direct substitution is not straightforward due to critical differences in solubility, stability, and biological fluid compatibility . PMSF is highly unstable in aqueous buffers (half-life <35 minutes at neutral pH) and exhibits significant mammalian toxicity, limiting its use in cell culture and in vivo applications . DFP is a potent neurotoxin. Pefabloc, in contrast, offers extended aqueous stability, >100-fold lower acute oral toxicity, and does not interact with serum albumin—a property that dramatically alters its inhibitory efficacy in plasma or serum-containing matrices . These differences mean that using PMSF or DFP at the same molar concentration in protocols designed for Pefabloc may lead to incomplete protease inhibition, reduced product yield, or safety hazards. The quantitative evidence below delineates these distinctions to inform rigorous experimental design and procurement decisions.

Quantitative Differentiation Evidence: Pefabloc vs. PMSF and DFP in Key Assay Dimensions


Superior Aqueous Solubility Enables Higher Working Concentrations and Simplified Buffer Preparation

Pefabloc (AEBSF) exhibits markedly higher aqueous solubility compared to its primary analog PMSF, enabling the preparation of concentrated stock solutions without the need for organic solvents that can denature proteins or interfere with downstream assays . This difference directly impacts the ease of use and the maximum achievable inhibitor concentration in aqueous experimental systems [1].

Protein Purification Biochemistry Enzyme Inhibition

Dramatically Enhanced Aqueous Stability Extends Working Solution Lifetime and Reduces Reagent Waste

A critical limitation of PMSF is its rapid hydrolysis in aqueous solutions, with a half-life measured in minutes under typical assay conditions [1]. Pefabloc (AEBSF) is significantly more stable in aqueous buffers, allowing working solutions to be prepared in advance and used over extended periods, which is crucial for reproducibility in long-term experiments and large-scale bioprocessing .

Protein Stability Long-Term Assays Biopharmaceutical Manufacturing

Significantly Lower Acute Oral Toxicity Enables Safe Use in Cell Culture and In Vivo Models

Pefabloc (AEBSF) is a non-toxic alternative to the highly hazardous organophosphate inhibitors PMSF and DFP [1]. The acute oral toxicity (LD50) of AEBSF in mice is orders of magnitude higher (i.e., less toxic) than that of PMSF and DFP, which are potent neurotoxins that require stringent handling precautions . This safety advantage permits the use of Pefabloc in eukaryotic cell culture and even in vivo animal studies where PMSF or DFP would be precluded due to cytotoxicity or systemic toxicity .

Cell Culture In Vivo Pharmacology Laboratory Safety

Threefold Higher Thrombin Inactivation Capacity in Serum or Plasma Due to Lack of Albumin Binding

In serum or plasma, PMSF interacts reversibly with serum albumin, which sequesters the inhibitor and reduces its free concentration available to inactivate target proteases like thrombin . This leads to a significant delay and reduction in thrombin inhibition . Pefabloc (AEBSF) does not bind to albumin, maintaining full bioavailability for protease inhibition in these complex biological matrices .

Coagulation Assays Serum Proteomics Plasma Biomarker Analysis

Specific Inhibition of Proteinase K Enables Controlled DNA Preparation for Pulsed-Field Gel Electrophoresis (PFGE)

Pefabloc (AEBSF) is a uniquely effective inhibitor of proteinase K, a highly resilient serine protease used in genomic DNA preparation . While proteinase K is essential for digesting cellular proteins during DNA extraction, its residual activity can degrade restriction enzymes used in subsequent analyses like pulsed-field gel electrophoresis (PFGE) . Pefabloc completely and irreversibly inactivates proteinase K without affecting downstream restriction endonucleases, a property not shared by PMSF, which is a much weaker proteinase K inhibitor [1].

PFGE Genomic DNA Isolation Molecular Biology

Optimized Application Scenarios for Pefabloc (AEBSF) Based on Quantitative Differentiation


Downstream Purification of Recombinant Therapeutic Proteins in GMP Biomanufacturing

In biopharmaceutical manufacturing, Pefabloc is the preferred serine protease inhibitor for protecting recombinant proteins (e.g., monoclonal antibodies, cytokines) during harvest and early purification steps. Its high aqueous solubility (≥100 mg/mL) allows direct addition to large-volume bioreactor harvests without introducing organic solvents that could trigger regulatory concerns or affect protein stability. Its extended aqueous stability (half-life of hours vs. minutes for PMSF) ensures consistent protease inhibition throughout multi-hour clarification and capture chromatography steps, reducing batch-to-batch variability. Furthermore, its low toxicity [1] permits its use in fermentation of eukaryotic cells (e.g., CHO cells) where PMSF would be cytotoxic, thereby improving viable cell density and product yield. Procurement of Pefabloc over PMSF in this context directly translates to higher product quality, improved process robustness, and reduced occupational safety hazards.

Plasma and Serum Biomarker Stabilization for Clinical Proteomics and Coagulation Studies

For studies involving human plasma or serum—such as biomarker discovery, coagulation cascade analysis, or pharmacokinetic profiling—Pefabloc is essential because it does not bind to serum albumin, unlike PMSF . This property confers a threefold higher capacity to inactivate thrombin and other serine proteases in these complex biological fluids . Using PMSF would lead to incomplete protease inhibition, resulting in ex vivo degradation of labile biomarkers (e.g., peptide hormones, clotting factors) and compromised data accuracy. Pefabloc's stability in aqueous solution also allows it to be pre-loaded into blood collection tubes, a common practice in clinical proteomics to immediately quench proteolytic activity upon sample draw. Procurement of Pefabloc for these applications is justified by the requirement for reliable, quantitative stabilization of the plasma/serum proteome.

Pulsed-Field Gel Electrophoresis (PFGE) for Genomic DNA Analysis and Microbial Typing

PFGE is a gold-standard technique for molecular epidemiology, strain typing, and large DNA fragment analysis. The protocol requires complete inactivation of proteinase K after cell lysis to prevent degradation of the restriction enzymes used for DNA digestion. Pefabloc is uniquely effective for this purpose, achieving complete, irreversible inhibition of proteinase K in agarose plugs at 1-5 mM concentration . PMSF is an inadequate substitute, providing only partial inhibition and leading to failed restriction digests and unusable gels. Procurement of Pefabloc is therefore non-negotiable for any laboratory performing PFGE; substituting a cheaper, less effective inhibitor like PMSF would directly cause experimental failure and waste of valuable samples and time.

Live-Cell Imaging and In Vivo Pharmacological Studies in Rodent Models

Pefabloc's favorable safety profile (LD50 2.8 g/kg in mice) [1] makes it the only sulfonyl fluoride-class serine protease inhibitor suitable for addition to live-cell culture media or for systemic administration in animal models. PMSF and DFP are cytotoxic and/or acutely neurotoxic, precluding their use in these settings. Researchers investigating the role of serine proteases in cellular processes (e.g., apoptosis, migration) can use Pefabloc to probe mechanisms without confounding cytotoxic effects. Similarly, in vivo studies in mice or rats can employ Pefabloc to inhibit target proteases (e.g., in models of inflammation or infection) with a wide therapeutic window . Procurement of Pefabloc for these applications is driven by the absolute requirement for an efficacious inhibitor that does not kill the cells or animals being studied—a criterion that PMSF and DFP fail.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pefabloc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.